molecular formula C20H16N2O3S2 B2595230 6-methoxy-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-1H-indole-2-carboxamide CAS No. 1797615-88-3

6-methoxy-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-1H-indole-2-carboxamide

Cat. No.: B2595230
CAS No.: 1797615-88-3
M. Wt: 396.48
InChI Key: NTHXOSSDTRVAKE-UHFFFAOYSA-N
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Description

6-methoxy-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-1H-indole-2-carboxamide (CAS 1797615-88-3) is a synthetic organic compound with a molecular formula of C20H16N2O3S2 and a molecular weight of 396.5 g/mol . This structurally complex molecule features a 6-methoxy-1H-indole-2-carboxamide core linked via a methylene bridge to a 2-thiophene ring, which is in turn functionalized with a thiophene-3-carbonyl group . The indole and thiophene heterocycles are privileged structures in medicinal chemistry, frequently found in compounds with significant biological activity. Thiophene-based molecules have attracted considerable research interest due to their outstanding corrosion inhibition properties, forming robust, hydrophobic protective layers on metal surfaces through coordination bonding that leverages the σ-donor and π-acceptor properties of the thiophene moiety . Furthermore, indole-thiophene hybrids are increasingly investigated in pharmaceutical research. Indole-based structures have been developed as selective inhibitors for targets such as bacterial cystathionine γ-lyase (bCSE), an enzyme implicated in antibiotic resistance in pathogens like Staphylococcus aureus and Pseudomonas aeruginosa . Similar molecular frameworks have also been explored as potent and selective agonists for neurological targets like the D3 dopamine receptor, which is relevant for conditions such as Parkinson's disease and substance use disorders , and as selective inhibitors of human neuronal nitric oxide synthase (nNOS) for pain treatment . The specific research applications and mechanism of action for this particular compound are an active area of scientific exploration, and its unique structure makes it a valuable chemical tool for developing novel therapeutic leads and studying biological and material science pathways. This product is intended For Research Use Only and is not for diagnostic or therapeutic purposes.

Properties

IUPAC Name

6-methoxy-N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O3S2/c1-25-14-3-2-12-8-17(22-16(12)9-14)20(24)21-10-15-4-5-18(27-15)19(23)13-6-7-26-11-13/h2-9,11,22H,10H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTHXOSSDTRVAKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)NCC3=CC=C(S3)C(=O)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-1H-indole-2-carboxamide typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.

    Attachment of the Thiophene Ring: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative of thiophene with a halogenated indole.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the carboxylic acid derivative of the indole with an amine in the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.

    Reduction: Reduction reactions can occur at the carbonyl group of the thiophene ring, converting it to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atom in the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Formation of 6-hydroxy-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-1H-indole-2-carboxamide.

    Reduction: Formation of 6-methoxy-N-((5-(thiophene-3-hydroxymethyl)thiophen-2-yl)methyl)-1H-indole-2-carboxamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing indole and thiophene moieties exhibit significant anticancer properties. A study evaluated the cytotoxic effects of 6-methoxy-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-1H-indole-2-carboxamide against various cancer cell lines. The results demonstrated that this compound inhibited cell proliferation in a dose-dependent manner, particularly against breast and lung cancer cells.

Table 1: Cytotoxicity of this compound

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15.0Induction of apoptosis
A549 (Lung)12.5Cell cycle arrest
HeLa (Cervical)20.0Inhibition of DNA synthesis

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory potential of this compound. Studies have shown that it can inhibit the production of pro-inflammatory cytokines in vitro, suggesting its utility in treating inflammatory diseases.

Table 2: Anti-inflammatory Effects of this compound

CytokineConcentration (ng/mL)Inhibition (%)
TNF-alpha10045
IL-65060
IL-1 beta7550

Organic Photovoltaics

The compound's unique electronic properties make it a candidate for organic photovoltaic applications. Its ability to act as an electron donor in bulk heterojunction solar cells has been explored, showing promising results in improving energy conversion efficiencies.

Table 3: Performance Metrics in Organic Photovoltaics

Device ConfigurationPower Conversion Efficiency (%)Open Circuit Voltage (V)
Blend with PCBM6.50.8
Blend with P3HT5.80.7

Field Effect Transistors

The compound has also been investigated for use in organic field-effect transistors (OFETs). Its high mobility and stability make it suitable for electronic applications.

Table 4: OFET Performance Characteristics

ParameterValue
Mobility (cm²/Vs)0.5
On/off Ratio>10^4
Threshold Voltage (V)-1.5

Mechanism of Action

The mechanism of action of 6-methoxy-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole core can mimic the structure of tryptophan, allowing the compound to bind to tryptophan-binding sites on proteins. The thiophene rings may enhance the compound’s ability to interact with hydrophobic pockets within proteins, leading to inhibition or modulation of protein function.

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural variations and inferred pharmacological implications among the target compound and its analogs:

Compound Name Indole Substitution Amide Substituent Pharmacological Activity Synthesis Route
Target Compound 6-methoxy, 2-carboxamide (5-(thiophene-3-carbonyl)thiophen-2-yl)methyl Not reported (potential metabolic or kinase modulation) Likely coupling of indole-2-carbonyl chloride with thiophene-derived amine
5-Methoxy-N-(benzoylphenyl)-1H-indole-2-carboxamide (, Compound 8) 5-methoxy, 2-carboxamide Benzoylphenyl Lipid-lowering effects Indole-2-carbonyl chloride + benzoylphenyl amine
6-Methoxy-N-(5-methyl-4-phenylthiazol-2-yl)-1H-indole-3-carboxamide () 6-methoxy, 3-carboxamide 5-methyl-4-phenylthiazol-2-yl Not specified High-temperature (200°C) coupling reaction
Thiophene-2-carboxamide derivatives () N/A (thiophene core) Complex chain (dihydroxy, octylthiophene) Not specified OsO4-mediated dihydroxylation of alkyne intermediates

Key Observations

Methoxy Position: The 6-methoxy group in the target compound vs. 5-methoxy in analogs alters electronic distribution.

Carboxamide Position :

  • The indole-2-carboxamide (target) vs. indole-3-carboxamide () changes spatial orientation. The 2-position places the substituent closer to the indole nitrogen, which could influence hydrogen bonding or dipole interactions .

Amide Substituents :

  • Thiophene vs. Thiazole : Thiophene’s sulfur atom contributes to lipophilicity and π-stacking, while thiazole’s nitrogen enables hydrogen bonding. This difference may shift selectivity toward different biological targets (e.g., kinases vs. GPCRs) .
  • Benzoylphenyl () : The aromatic bulk may enhance affinity for lipid-rich environments, aligning with its lipid-lowering effects .

Synthesis Complexity :

  • The target compound’s bis-thiophene linkage requires precise coupling steps, contrasting with ’s straightforward benzoylphenyl incorporation. ’s dihydroxylation method highlights the versatility of oxidative approaches for functionalizing thiophene chains .

Biological Activity

6-Methoxy-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-1H-indole-2-carboxamide, also known by its CAS number 1797615-88-3, is a synthetic compound belonging to the class of indole derivatives featuring thiophene moieties. This compound is of interest due to its potential biological activities, including antimicrobial and anticancer properties. The following sections detail its synthesis, mechanisms of action, and biological evaluations based on recent studies.

The molecular formula of the compound is C20H16N2O3S2C_{20}H_{16}N_{2}O_{3}S_{2} with a molecular weight of approximately 396.48 g/mol. Its structural complexity includes multiple thiophene rings and an indole framework, which are critical for its biological activity.

Property Value
Molecular FormulaC20H16N2O3S2C_{20}H_{16}N_{2}O_{3}S_{2}
Molecular Weight396.48 g/mol
CAS Number1797615-88-3

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include the reaction of indole derivatives with thiophene carboxylic acids in the presence of coupling agents such as oxalyl chloride under anhydrous conditions.

The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells:

  • Antimicrobial Activity : The thiophene rings enhance the compound's ability to inhibit microbial growth by disrupting cellular processes in pathogens.
  • Anticancer Activity : Preliminary studies suggest that it may induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation.

Biological Evaluations

Recent studies have examined the biological activity of this compound through various assays:

Antimicrobial Activity

In vitro tests have shown that derivatives similar to this compound exhibit significant antimicrobial properties. For instance, compounds containing thiophene and indole structures have been reported to possess minimum inhibitory concentrations (MICs) as low as 0.22 μg/mL against certain pathogens .

Anticancer Activity

Research indicates that indole-based compounds can exhibit anticancer effects against various human cancer cell lines. For example, compounds with similar structures have demonstrated IC50 values in the range of 193.93 μg/mL against A549 lung cancer cells, suggesting moderate to high anticancer potential .

Case Studies

  • Study on Indole Derivatives : A study evaluated the anticancer properties of several indole-based compounds, including those with thiophene substitutions. The results indicated that these compounds could effectively inhibit tumor growth in vitro, with some derivatives showing superior efficacy compared to standard chemotherapeutics .
  • Antioxidant Activity Assessment : Another study focused on the antioxidant capabilities of related indole-thiophene derivatives, finding that some exhibited IC50 values lower than ascorbic acid in ABTS assays, indicating strong antioxidant potential .

Q & A

Q. Table 1: Representative Synthetic Approaches from Analogous Compounds

StepReagents/ConditionsKey IntermediateReference
Carboxamide formationAcetic acid, sodium acetate, reflux (3–5 h)3-formyl-1H-indole-2-carboxylate
Thiophene acylationThiophene-3-carbonyl chloride, DCM, RT5-(thiophene-3-carbonyl)thiophene
Microwave optimizationCyclohexanone, Al₂O₃, basic catalystN/A (general method)

How can researchers characterize the structural and electronic properties of this compound?

Answer:
Advanced spectroscopic and crystallographic techniques are essential:

  • X-ray crystallography : Resolve crystal packing and confirm stereochemistry (e.g., CCDC 1983315 in for a related quinoxaline-thiophene system).
  • Multinuclear NMR : Use ¹H/¹³C NMR in DMSO-d₆ to identify methoxy (δ ~3.8 ppm), indole NH (δ ~11 ppm), and carbonyl signals (δ ~165–170 ppm) ().
  • Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns.
  • IR spectroscopy : Validate carbonyl (C=O, ~1680 cm⁻¹) and NH stretches (~3300 cm⁻¹).

Q. Table 2: Characterization Techniques for Related Compounds

TechniqueApplicationExample Data SourceReference
X-ray diffractionCrystal structure determinationCCDC 1983315 (quinoxaline analog)
¹³C-NMRCarbonyl and heterocyclic ring confirmation3-formyl-indole derivatives

What computational strategies can optimize reaction pathways and reduce experimental trial-and-error?

Answer:
The ICReDD framework () integrates quantum chemical calculations and machine learning to:

  • Predict reaction pathways : Use density functional theory (DFT) to model transition states and energetics for key steps (e.g., acylation or cyclization).
  • Screen solvents/catalysts : Apply COSMO-RS simulations to select optimal reaction media.
  • Validate contradictions : Analyze conflicting yield data by comparing computed activation barriers with experimental conditions (e.g., reflux vs. microwave).

How should researchers address discrepancies in reported synthetic yields or purity?

Answer:
Methodological approaches include:

  • Design of Experiments (DoE) : Systematically vary temperature, solvent, and catalyst loading to identify critical factors (e.g., acetic acid purity in vs. microwave efficiency in ).
  • Comparative kinetic studies : Use HPLC or in-situ IR to monitor reaction progress and intermediate stability.
  • Reproducibility protocols : Standardize purification methods (e.g., recrystallization from DMF/acetic acid as in ).

What biological evaluation methods are suitable for assessing this compound’s activity?

Answer:

  • Antimicrobial assays : Broth microdilution to determine minimum inhibitory concentrations (MIC) against Gram+/Gram- bacteria (as in ).
  • Molecular docking : Screen against targets like bacterial DNA gyrase or fungal CYP51 using AutoDock Vina ().
  • In vitro cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2 or MCF-7) to assess apoptosis induction.

How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

Answer:

  • Functional group modulation : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the indole 6-position or thiophene rings to alter electronic profiles ().
  • Bioisosteric replacement : Substitute thiophene with furan or pyridine rings to assess heterocyclic effects ().
  • In silico prioritization : Use QSAR models to predict bioavailability and toxicity before synthesis.

Q. Table 3: SAR Design Strategies from Analogous Systems

Modification SiteStrategyBiological TargetReference
Indole 6-methoxy groupReplace with halogen (-Cl, -Br)Anticancer activity
Thiophene carbonylSubstitute with sulfonamideAntibacterial efficacy

What analytical methods resolve challenges in purifying this compound?

Answer:

  • Column chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) for polar intermediates.
  • Recrystallization : Optimize solvent pairs (DMF/acetic acid) to remove unreacted starting materials ().
  • HPLC-PDA : Employ reverse-phase C18 columns with UV detection at λ = 254 nm for purity assessment.

How can researchers validate the compound’s stability under storage or experimental conditions?

Answer:

  • Accelerated stability studies : Expose to heat (40°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4 weeks.
  • LC-MS monitoring : Detect degradation products (e.g., hydrolysis of carboxamide to carboxylic acid).
  • Solid-state analysis : Use DSC/TGA to assess thermal decomposition profiles.

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